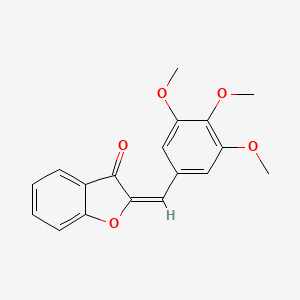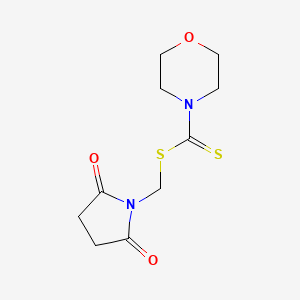
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a carbodithioate group, which is further linked to a 2,5-dioxopyrrolidinyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide and a suitable alkylating agent. One common method includes the following steps:
Formation of Morpholine-4-carbodithioate: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form morpholine-4-carbodithioate.
Alkylation: The morpholine-4-carbodithioate is then alkylated using (2,5-Dioxopyrrolidin-1-yl)methyl chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbodithioate group, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base like triethylamine at ambient temperature.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate has found applications in various scientific research fields:
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit calcium channels, which play a crucial role in various physiological processes . The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl)methyl benzonitrile: Shares the 2,5-dioxopyrrolidinyl moiety but differs in the attached functional groups.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Contains a similar pyrrolidinyl structure but with different substituents.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Features the 2,5-dioxopyrrolidinyl group linked to a fumarate ester.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate is unique due to the presence of both the morpholine and carbodithioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
38221-39-5 |
|---|---|
Molecular Formula |
C10H14N2O3S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl)methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C10H14N2O3S2/c13-8-1-2-9(14)12(8)7-17-10(16)11-3-5-15-6-4-11/h1-7H2 |
InChI Key |
DNJMKJFUSRMOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CSC(=S)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)

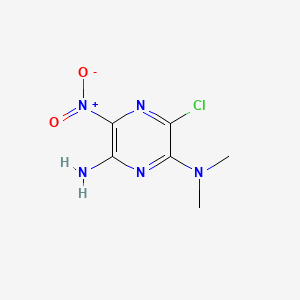

![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
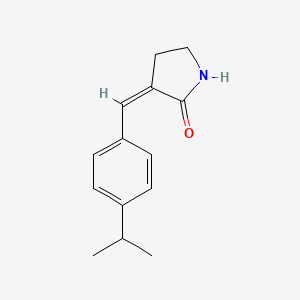
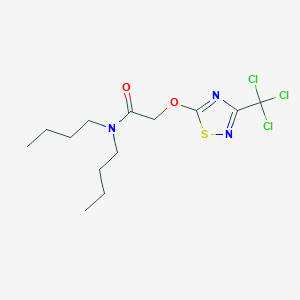


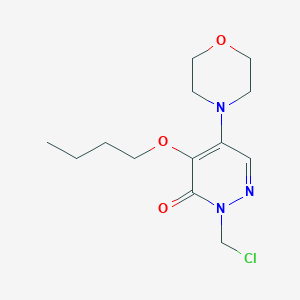

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
